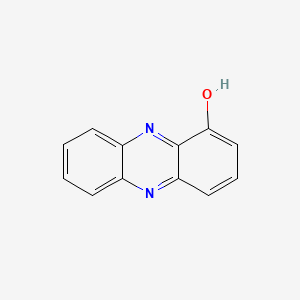

1-Hydroxyphenazine

准备方法

合成路线和反应条件: 1-羟基吩嗪可以通过多种方法合成。 一种常见的方法涉及在产吩嗪-1-羧酸的绿脓杆菌菌株中异源表达 PhzS(单加氧酶) . 1-羟基吩嗪的产量可以通过诸如关键蛋白的半理性设计重塑、阻断中间体消耗途径以及增强前体库等策略来提高 .

工业生产方法: 1-羟基吩嗪的工业生产涉及对绿脓杆菌等微生物进行代谢工程改造,绿脓杆菌以其安全有效的植物根际促生特性而闻名 . 在 5 L 发酵罐中,生产过程可以在 54 小时内达到 3.6 g/L 的滴度 .

化学反应分析

Anaerobic Electron Transfer with Ferrous Iron

1-OHPHZ undergoes single-electron transfer reactions with ferrous iron (Fe²⁺) under anaerobic conditions, generating phenazine radical intermediates. This process correlates with bacterial cell death via DNA damage .

Key Findings:

-

Concentration Dependency :

1-OHPHZ (μM) Fe²⁺ (μM) Cell Viability Reduction (6 h) 80 25–200 >2-log reduction 10 ≥100 Significant reduction Higher concentrations of Fe²⁺ accelerate degradation of 1-OHPHZ (up to 60% in 6 h) .

-

Mechanistic Evidence :

Redox State Dynamics

1-OHPHZ exhibits pH- and redox-dependent color changes, reflecting its oxidation state:

| Redox State | Color (pH 7) | Conditions |

|---|---|---|

| Oxidized | Orange | Aerobic/Fe²⁺-free |

| Radical Intermediate | Pink | Anaerobic + Fe²⁺ |

| Fully Reduced | Colorless | Anaerobic (cellular reduction) |

Electron transfer with Fe²⁺ stabilizes radical intermediates, extending their lifespan to ~48 h .

Solubility and Stability

1-OHPHZ’s reactivity is influenced by solvent compatibility:

| Solvent | Solubility (mg/mL) | Stability Considerations |

|---|---|---|

| DMF | 10 | Compatible |

| DMSO | 10 | Avoid strong oxidizing agents |

| Ethanol | 1 | Store at -20°C for long-term stability |

Enzymatic and Fungicidal Activity

While primarily redox-active, 1-OHPHZ also interacts with biological targets:

-

Antifungal Action : Inhibits ribosomal protein S9 in Rhizoctonia solani (binding energy: -5.84 kcal/mol) .

-

ROS Modulation : Increases elastase and myeloperoxidase release in human neutrophils at ≥3.12 μM .

Comparative Reactivity with Other Phenazines

| Phenazine | Anaerobic Killing Efficiency (vs 1-OHPHZ) | Key Reaction Partner |

|---|---|---|

| Pyocyanin (PYO) | Lower | Fe²⁺ |

| Phenazine-1-carboxylic acid (PCA) | None | N/A |

1-OHPHZ outperforms PYO in Fe²⁺-mediated degradation rates (60% vs 18% in 6 h) .

Reaction Inhibition Pathways

Electron transfer reactions are blocked by:

科学研究应用

Antifungal Activity

1-Hydroxyphenazine has been identified as a potent antifungal agent, particularly against Fusarium oxysporum, a significant phytopathogen. Recent studies have demonstrated its effectiveness in inhibiting the growth of this fungus.

Case Study: Bioproduction and Efficacy

- A study utilized cassava starch processing by-products to produce this compound through fermentation with Pseudomonas aeruginosa. The compound exhibited:

- Inhibition Rate : 68.7% on mycelial growth.

- Anti-spore Germination Activity : Up to 98.4% inhibition.

- The production was scaled up in a bioreactor, achieving a yield of 36.5 µg/mL within 10 hours compared to 20.23 µg/mL after three days in flasks .

| Production Method | Yield (µg/mL) | Time (hours) |

|---|---|---|

| Flask | 20.23 | 72 |

| Bioreactor | 36.5 | 10 |

Inhibition of Cellular Respiration

This compound has been shown to inhibit mitochondrial respiration in various cell types, including mouse liver cells and guinea pig macrophages.

Case Study: Mechanism of Action

- Research indicated that this compound effectively permeates cell membranes and inhibits oxygen uptake:

Redox Characteristics

The redox properties of this compound are essential for its role in electron transfer processes, which are crucial in various biological systems.

Case Study: Redox Cycling

- A study explored the redox characteristics of this compound, demonstrating its ability to participate in redox cycling:

| Condition | Killing Rate (%) | Ferrous Iron Concentration (µM) |

|---|---|---|

| Low Iron | Minimal | <50 |

| High Iron | Significant | >100 |

Summary of Applications

The applications of this compound span antifungal activity, mitochondrial respiration inhibition, and redox processes. Its efficacy as an antifungal agent against Fusarium oxysporum highlights its potential in agricultural biotechnology, while its role in cellular respiration provides insights into metabolic studies.

作用机制

1-羟基吩嗪通过多种机制发挥作用:

电子穿梭: 它充当电子穿梭体,将电子传递给交替的末端受体,改变细胞的氧化还原状态.

基因表达调控: 它充当细胞信号,调控基因表达模式.

生物膜形成: 它有助于生物膜的形成和结构,增强细菌的生存能力.

类似化合物:

- 吩嗪-1-羧酸

- 绿脓菌素

- 吩嗪-1,6-二羧酸

比较: 1-羟基吩嗪由于其广谱抗菌活性及其可以通过微生物代谢工程生产而独一无二 . 与其他吩嗪衍生物不同,它已被系统地改造以实现更高的产量和增强的特性 .

相似化合物的比较

- Phenazine-1-carboxylic acid

- Pyocyanin

- Phenazine-1,6-dicarboxylic acid

Comparison: 1-Hydroxyphenazine is unique due to its broad-spectrum antibacterial activities and its ability to be produced through metabolic engineering of microorganisms . Unlike other phenazine derivatives, it has been systematically engineered to achieve higher yields and enhanced properties .

生物活性

1-Hydroxyphenazine (1-OHPHZ) is a phenazine derivative primarily produced by the bacterium Pseudomonas aeruginosa. This compound exhibits a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The following sections detail its mechanisms of action, biological effects, and relevant research findings.

This compound's biological activity is largely attributed to its redox properties and ability to generate reactive oxygen species (ROS). These properties facilitate several mechanisms:

- Inhibition of Mitochondrial Respiration : 1-OHPHZ has been shown to inhibit mitochondrial respiration in various cell types, including mouse liver cells and guinea-pig macrophages. This inhibition is thought to occur through the permeation of cell membranes and subsequent interference with cellular respiration processes .

- Anaerobic Killing : Recent studies indicate that 1-OHPHZ promotes anaerobic killing of Pseudomonas aeruginosa cells. This effect is mediated through electron transfer reactions with ferrous iron, leading to the generation of phenazine radical intermediates that can damage DNA .

- Ciliary Function Disruption : 1-OHPHZ has been observed to slow ciliary beat frequency in human airway epithelial cells, leading to ciliostasis. This effect is dose-dependent and correlates with pigment content in culture filtrates .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Antifungal Activity : In vitro studies have demonstrated that 1-OHPHZ can inhibit the germination of fungal spores. The inhibition rate was calculated based on spore germination counts, showing effective antifungal activity .

- Cytotoxic Effects : Studies using Caenorhabditis elegans as a model organism revealed that 1-OHPHZ can kill nematodes at concentrations above 16 µg/mL, indicating its potential as a cytotoxic agent against eukaryotic cells .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

- Inhibition of Mitochondrial Respiration : A study found that both this compound and pyocyanin inhibited oxygen uptake in mouse liver cells, suggesting a direct impact on mitochondrial function. The research proposed that pyocyanin could be metabolized into 1-OHPHZ, which then exerts its inhibitory effects .

- Anaerobic Killing Mechanism : Research demonstrated that both pyocyanin and 1-OHPHZ induce DNA damage through electron transfer reactions with iron, leading to increased sensitivity in recA mutant strains under anaerobic conditions. This highlights the importance of these compounds in bacterial virulence and survival strategies .

- Impact on Airway Epithelial Cells : Another study indicated that exposure to 1-OHPHZ led to significant ciliary slowing in human airway epithelial cells, which could contribute to respiratory complications associated with infections by Pseudomonas aeruginosa .

属性

IUPAC Name |

phenazin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRNCBGWUMMBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871744 | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-71-2 | |

| Record name | 1-Phenazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemipyocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenazin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMIPYOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51M21IXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。